Cas no 309755-91-7 ((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one structure
309755-91-7 structure
Product Name:(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
CAS No:309755-91-7
MF:C14H8ClNOS3
MW:337.867418289185
CID:6263049
PubChem ID:1888987
Update Time:2025-07-27

(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
    • F1567-0296
    • (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
    • AKOS005608580
    • (Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
    • (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
    • 309755-91-7
    • Inchi: 1S/C14H8ClNOS3/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8-
    • InChI Key: CXZDTEWIEREGIZ-WQLSENKSSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C(=S)S/C(=C\C2=CC=CS2)/C1=O

Computed Properties

  • Exact Mass: 336.9456551g/mol
  • Monoisotopic Mass: 336.9456551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 106Ų

(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one Pricemore >>

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Additional information on (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one

The Chemical Compound (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one: A Comprehensive Overview

The compound (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one, identified by the CAS number 309755-91-7, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazolidinones, which are known for their versatile structures and functional groups that make them valuable in drug discovery, material science, and advanced chemical synthesis.

The molecular structure of this compound is characterized by a thiazolidinone ring system, which is a five-membered ring containing sulfur and nitrogen atoms. The substituents on the ring include a 3-chlorophenyl group, a thiophene moiety, and a sulfanylidene group. These functional groups contribute to the compound's unique chemical properties, including its reactivity, stability, and potential bioactivity. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

One of the most intriguing aspects of this compound is its stereochemistry, particularly the (5Z) configuration. This configuration plays a critical role in determining the molecule's spatial arrangement and its interactions with other molecules. Researchers have explored the impact of stereochemistry on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these properties is essential for optimizing the compound's performance in therapeutic applications.

In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples of this compound, which is crucial for studying its stereochemical effects in biological systems. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

The application of this compound extends beyond traditional pharmaceuticals. Its unique electronic properties make it a promising candidate for use in electronic materials, such as organic semiconductors and optoelectronic devices. Researchers have investigated its ability to act as a charge transport layer in organic light-emitting diodes (OLEDs) and solar cells. Preliminary results indicate that the compound exhibits favorable electrical properties, including high carrier mobility and stability under operational conditions.

Another area of interest is the compound's role in catalysis. The sulfur-containing groups within its structure provide potential sites for coordinating with metal ions, making it a potential ligand in homogeneous catalysis. Recent studies have explored its use as a catalyst for alkene epoxidation and other oxidation reactions. The results suggest that this compound can significantly enhance reaction rates while maintaining high selectivity.

From an environmental perspective, the synthesis and application of this compound have been evaluated for their sustainability profiles. Researchers have developed greener synthetic routes that minimize waste generation and reduce energy consumption. Additionally, efforts have been made to assess the compound's biodegradability and toxicity to ensure its safe use in industrial settings.

In conclusion, (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its complex structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound holds great promise for advancing both scientific knowledge and technological innovation.

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